
Imidazo(1,2-a)pyrimidine, 2-((o-methylsulfonyl)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyrimidine, 2-((o-methylsulfonyl)phenyl)- typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminobenzimidazole with substituted chalcones in the presence of a catalytic amount of piperidine under microwave irradiation . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Imidazo(1,2-a)pyrimidine, 2-((o-methylsulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
Imidazo(1,2-a)pyrimidine, 2-((o-methylsulfonyl)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly cyclooxygenase-2 (COX-2) inhibitors.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of imidazo(1,2-a)pyrimidine, 2-((o-methylsulfonyl)phenyl)- involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad range of applications in medicinal chemistry, including anticancer and antimicrobial activities.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Similar structure but with different substituents, leading to varied biological activities.
Uniqueness
Imidazo(1,2-a)pyrimidine, 2-((o-methylsulfonyl)phenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its high selectivity and potency as a COX-2 inhibitor .
属性
CAS 编号 |
3458-53-5 |
|---|---|
分子式 |
C13H11N3O2S |
分子量 |
273.31 g/mol |
IUPAC 名称 |
2-(2-methylsulfonylphenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C13H11N3O2S/c1-19(17,18)12-6-3-2-5-10(12)11-9-16-8-4-7-14-13(16)15-11/h2-9H,1H3 |
InChI 键 |
SMLVKGDETBYFDI-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=CN3C=CC=NC3=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine](/img/structure/B14154237.png)
![(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B14154244.png)
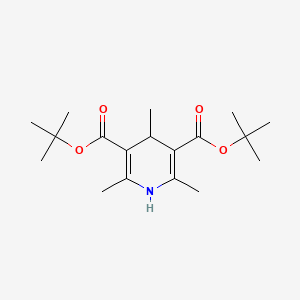
![4-methyl-N-(5-oxo-7-phenyl-3,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B14154258.png)

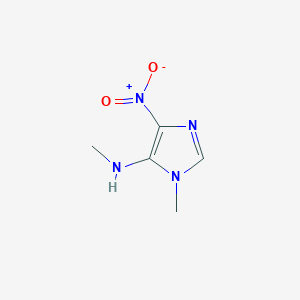
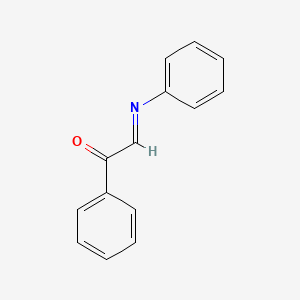
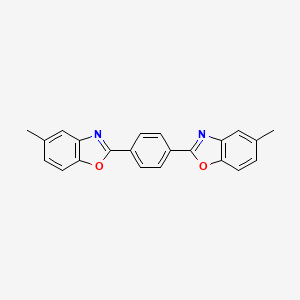
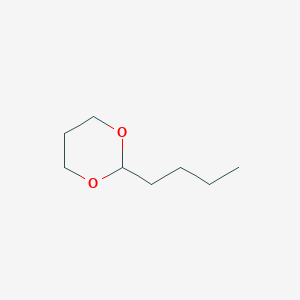
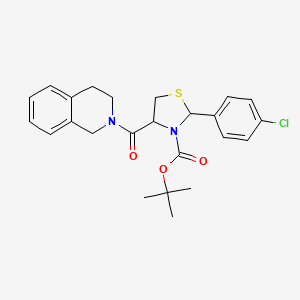
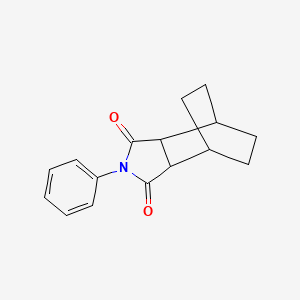
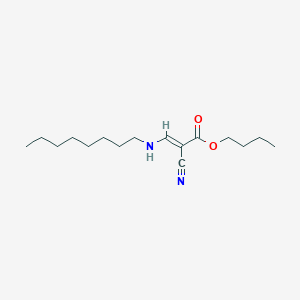
![(2E)-N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinecarboxamide](/img/structure/B14154334.png)
![N'-[(4-methoxy-3-nitrophenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14154336.png)
